
Flavokawain A
Overview
Description
Flavokawain A (FKA) is a naturally occurring chalcone derived from the roots of Piper methysticum (kava plant). It has garnered significant attention for its anticancer and anti-inflammatory properties . Structurally, it consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, a hallmark of chalcones that enables interactions with cellular targets such as kinases and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavokawain A can be synthesized through the Claisen-Schmidt condensation method, which involves the reaction between an aromatic aldehyde and an acetophenone in the presence of a base . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by bases like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound involves the extraction of kava roots, followed by purification processes to isolate the chalcones. The extraction is usually performed using solvents like ethanol or methanol, and the resulting extract is subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions
Flavokawain A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are reactive intermediates involved in redox cycling.
Reduction: It can be reduced to form dihydrochalcones, which have different biological activities.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Flavokawain A has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:
- Inhibition of Tumor Growth : this compound selectively inhibits the growth of cancer cell lines deficient in retinoblastoma protein (pRb), leading to the degradation of S phase kinase-associated protein 2 (Skp2) and subsequent tumor suppression. This mechanism was demonstrated in various cancer types, including prostate, breast, renal, liver, lung, colon, cervical cancers, melanoma, and osteosarcoma .
- Induction of Apoptosis : In bladder cancer cells, this compound induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of cytochrome c into the cytosol. This process is associated with a decrease in anti-apoptotic proteins like Bcl-xL and an increase in pro-apoptotic proteins such as Bax .
- Resistance to Chemotherapy : this compound has shown efficacy against paclitaxel-resistant lung cancer cells (A549/T), significantly reducing cell viability and inducing apoptosis without causing hepatotoxicity. It operates by downregulating permeability-glycoprotein expression through inhibition of the PI3K/Akt signaling pathway .
Anti-Inflammatory Effects
This compound also exhibits notable anti-inflammatory properties:
- Osteoarthritis Treatment : Recent studies indicate that this compound can alleviate the progression of osteoarthritis in mouse models. It exerts anti-inflammatory effects by inhibiting pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase/Akt/mammalian target of rapamycin (PI3K/AKT/mTOR) .
- Inflammation Modulation : The compound has been found to regulate oxidative stress and inflammatory responses in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Summary of Research Findings
Case Studies
- Prostate Cancer Study : this compound was shown to significantly reduce tumor formation and metastasis in TRAMP transgenic mice models. The study highlighted its role in inducing apoptosis and inhibiting cell proliferation through Skp2 degradation mechanisms .
- Bladder Cancer Analysis : In a study involving T24 bladder cancer cells, this compound caused a significant loss of mitochondrial membrane potential and increased apoptosis markers. The results indicated a 57% inhibition of tumor growth in nude mice models treated with this compound .
- Osteoarthritis Research : An investigation into the effects of this compound on osteoarthritis revealed its capability to reduce inflammation and joint degradation through modulation of key signaling pathways .
Mechanism of Action
Flavokawain A exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Key Pharmacological Activities:
- Anticancer Effects : FKA induces apoptosis in multiple cancer cell lines, including breast (MCF-7, MDA-MB231), bladder (T24), and gastric (SGC-7901) cancers, via mitochondrial-dependent pathways (e.g., Bax/Bcl-2 modulation, caspase-9/3 activation) and cell cycle arrest at G2/M phase .
- Anti-inflammatory Activity: FKA suppresses NF-κB and AP-1 pathways, reducing pro-inflammatory cytokines (IL-6, TNF-α) and mediators (NO, PGE2) in macrophages .
- Synthesis: Synthesized via Claisen-Schmidt condensation of acetophenone and 4-methoxybenzaldehyde, yielding a yellow crystalline product .
Flavokawain B (FKB)
FKB shares structural similarity with FKA but differs in hydroxyl/methoxy group positioning.
Flavokawain C (FKC)
FKC is distinct due to its hydroxyl and methoxy substitutions, leading to tissue-specific accumulation and unique signaling effects.
Research Findings and Data Tables
Anticancer Potency in Liver Cancer
Compound | Cell Line | IC50 (Proliferation) | Migration Inhibition | Key Pathway | Reference |
---|---|---|---|---|---|
This compound | HepG2 | Not reported | Not studied | ROS/mTOR | |
Flavokawain C | Huh-7 | 8.2 μM | 50% at 16 μM | FAK/PI3K/AKT |
DNA Damage Response
Compound | γ-H2AX Induction | 53BP1 Foci/Cell | Mechanism |
---|---|---|---|
Flavokawain B | Moderate | 5–10 foci | Hsp90 disruption |
Flavokawain C | High (15+ foci) | 15+ foci | Direct DNA damage |
Biological Activity
Flavokawain A (FKA) is a naturally occurring chalcone primarily extracted from the roots of the kava plant (Piper methysticum). This compound has garnered significant attention due to its diverse biological activities, including anti-fibrotic, antioxidant, and potential anticancer properties. This article delves into the biological activities of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its polyphenolic structure, which is typical of flavonoids. The structural attributes of flavonoids, including the number of hydroxyl groups and their configuration, play a crucial role in determining their biological activity. FKA's unique structure contributes to its ability to modulate key cellular functions and exhibit various health benefits.
1. Anti-Fibrotic Activity
Research has demonstrated that FKA exhibits significant anti-fibrotic properties. In a study involving TGF-β1-stimulated vascular smooth muscle cells (A7r5), FKA was shown to:
- Inhibit migration and invasion : FKA treatment resulted in decreased migration and invasion in TGF-β1 stimulated cells, as evidenced by wound-healing assays.
- Down-regulate fibrotic markers : Western blot analysis indicated that FKA suppressed the expression of α-smooth muscle actin (α-SMA) and fibronectin, two key proteins involved in fibrosis.
- Modulate matrix metalloproteinases : FKA treatment reduced the levels of MMP-2 and MMP-9 while up-regulating tissue inhibitor of metalloproteinases (TIMP-1) .
2. Antioxidant Activity
FKA has been identified as a potent antioxidant. It activates the Nrf2/ARE signaling pathway, which is crucial for the cellular antioxidant response. Key findings include:
- Reduction of ROS levels : FKA significantly decreased reactive oxygen species (ROS) production in TGF-β1-stimulated cells.
- Induction of antioxidant enzymes : Treatment with FKA led to increased expression of phase II antioxidant enzymes, such as HO-1 and NQO-1, which protect against oxidative stress .
3. Anticancer Potential
This compound has shown promise in cancer research, particularly in its cytotoxic effects against various cancer cell lines. Studies have indicated:
- Inhibition of cell proliferation : FKA demonstrated cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231.
- Induction of apoptosis : The compound prompted apoptosis in cancer cells through caspase activation and DNA fragmentation .
4. Other Biological Activities
FKA's biological profile extends beyond anti-fibrotic and antioxidant activities:
- Anti-inflammatory effects : Flavonoids, including FKA, are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective effects : Some studies suggest potential neuroprotective roles against neurodegenerative diseases due to their ability to scavenge free radicals .
Case Study 1: Anti-Fibrotic Mechanisms
A study published in 2018 investigated the effects of FKA on fibrotic pathology induced by TGF-β1 in vascular smooth muscle cells. The results highlighted that FKA effectively mitigated fibrosis through multiple pathways, including the suppression of Smad3 phosphorylation and ROS generation .
Case Study 2: Anticancer Activity
In another research effort focused on colorectal cancer cells, Flavokawain B (a related compound) exhibited strong cytotoxicity similar to that observed with FKA. The study noted that both compounds induced cell cycle arrest and apoptosis, showcasing their potential as therapeutic agents against cancer .
Summary of Research Findings
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What standard assays are used to evaluate Flavokawain A’s antiproliferative effects in cancer cells?
Methodological Answer: Key assays include:
- MTT assay for viability assessment (IC₅₀ determination) .
- Colony formation assay to evaluate long-term proliferation inhibition .
- EdU staining to quantify DNA replication rates via thymidine analog incorporation .
- Flow cytometry (Annexin V/PI dual staining) for apoptosis detection .
Q. How can researchers validate this compound’s mechanism of action in vitro?
Methodological Answer:
- Use western blotting to assess protein expression changes (e.g., Bcl-2/Bax ratio for apoptosis, γ-H2AX for DNA damage) .
- Perform immunofluorescence (IF) assays to visualize DNA damage markers like 53BP1 foci .
- Combine RNA sequencing (RNA-seq) with KEGG pathway analysis to identify altered signaling pathways (e.g., ROS, PI3K/AKT) .
Q. What in vivo models are appropriate for studying this compound’s anticancer efficacy?
Methodological Answer:
- Subcutaneous xenograft models (e.g., BALB/c nude mice injected with cancer cells) to monitor tumor growth inhibition .
- Optimize dosing regimens (e.g., 50 mg/kg/day via intraperitoneal injection) based on prior toxicity studies .
- Include ethical safeguards: randomization, exclusion criteria for tumor size variability, and monitoring of adverse effects (e.g., body weight, organ toxicity) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations refine this compound’s target identification?
Methodological Answer:
- Use SYBYL-X 2.0 for docking simulations with protein structures (e.g., PI3K: PDB 4ZOP) to predict binding affinities and hydrogen bond interactions .
- Validate results via Amber 20 MD simulations (10 ns runtime) to assess protein-ligand complex stability (RMSD convergence <3 Å) .
- Cross-reference with TCGA data to correlate target expression (e.g., FAK/PI3K) with clinical outcomes (e.g., survival rates) .
Q. What strategies resolve contradictions in proposed mechanisms (e.g., ROS vs. PI3K/AKT pathway dominance)?
Methodological Answer:
- Conduct ROS scavenging experiments (e.g., N-acetylcysteine pretreatment) to isolate ROS-dependent effects .
- Compare transcriptomic profiles (RNA-seq) of this compound-treated cells with known ROS/PI3K inhibitors .
- Use isoform-specific PI3K/AKT inhibitors in combination studies to delineate pathway contributions .
Q. How should researchers address variability in preclinical data (e.g., conflicting IC₅₀ values across cell lines)?
Methodological Answer:
- Standardize culture conditions (e.g., serum concentration, passage number) and validate cell line authenticity via STR profiling .
- Perform dose-response curves with multiple replicates (n ≥ 3) and statistical tests (e.g., two-tailed t-test, ANOVA) to assess significance .
- Report 95% confidence intervals for IC₅₀ values to quantify uncertainty .
Q. What bioinformatics tools are critical for analyzing this compound-induced transcriptomic changes?
Methodological Answer:
- Process RNA-seq data with R/Bioconductor packages (e.g., DESeq2 for differential expression) .
- Use Gene Ontology (GO) and KEGG enrichment (via DAVID or clusterProfiler) to identify perturbed pathways .
- Validate findings with qPCR or single-cell RNA-seq for high-resolution gene expression profiling .
Q. Data Analysis & Interpretation
Q. How to quantify DNA damage in this compound-treated cells?
Methodological Answer:
- Alkaline comet assay : Measure tail DNA% and olive tail moment using software like OpenComet .
- Western blotting : Quantify γ-H2AX expression normalized to GAPDH .
- IF assay : Count 53BP1 foci per nucleus (≥15 foci/cell indicates severe damage) .
Q. What statistical approaches are recommended for in vivo tumor xenograft studies?
Methodological Answer:
- Calculate tumor volume using the formula: (a = length, b = width) .
- Apply mixed-effects models to account for longitudinal data and inter-mouse variability .
- Use Kaplan-Meier analysis for survival studies and log-rank tests for group comparisons .
Q. Ethical & Reproducibility Considerations
Q. How to ensure reproducibility in this compound studies?
Methodological Answer:
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37951-13-6, 3420-72-2 | |
Record name | Flavokawain A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavokawain A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3420-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVOKAWAIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.